molecular formula C6H7NO B022808 3-Pyridine-methanol-d4 CAS No. 258854-74-9

3-Pyridine-methanol-d4

Cat. No. B022808
CAS RN: 258854-74-9
M. Wt: 113.15 g/mol
InChI Key: MVQVNTPHUGQQHK-RHQRLBAQSA-N
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Description

3-Pyridine Methanol D4, also known as 3-pyridylmethanol-d4 or 3-hydroxymethylpyridine-d4, is a deuterated derivative of 3-pyridine methanol . This compound has a molecular formula of C6H5D4NO and a molecular weight of 119.17 g/mol . It is commonly used as a labeled internal standard in mass spectrometry analysis, particularly for the detection and quantification of 3-pyridine methanol in various biological samples . It is also used in drug discovery research as a building block in the synthesis of potential therapeutic agents .


Molecular Structure Analysis

The molecular structure of 3-Pyridine-methanol-d4 can be represented by the SMILES string C1=CC(=CN=C1)CO . The InChI representation is InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2/i1D,2D,3D,4D .


Physical And Chemical Properties Analysis

3-Pyridine Methanol D4 is a colorless liquid with a boiling point of 190-192 °C and a melting point of -12 °C . It is soluble in water, ethanol, and ethyl acetate . This compound is considered stable under normal conditions .

Scientific Research Applications

Preparation of Pyridine Derivatives

3-Pyridine-methanol-d4 can be used in the preparation of pyridine derivatives . These derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .

Use in NMR-based Research

3-Pyridine-methanol-d4 is useful in NMR-based research and analyses . It can be used as a solvent to analyze the rate of exchange of methoxyl group in camphor and norcamphor dimethyl ketals .

Synthesis of N-H 1,4-Dihydropyridines

3-Pyridine-methanol-d4 can be used in the synthesis of N-H 1,4-dihydropyridines . This process consists of a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex .

Inverse Hydroboration of Pyridines

3-Pyridine-methanol-d4 can be used in the inverse hydroboration of pyridines . This process enables a simple and efficient method for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives that are difficult to prepare using established methods .

Synthesis of Substituted Dihydropyridines

3-Pyridine-methanol-d4 can be used in the synthesis of substituted dihydropyridines . This process involves the dearomatization of pyridines .

Use in Magnetically Recoverable Catalysts

3-Pyridine-methanol-d4 can be used in magnetically recoverable catalysts . These catalysts can be readily separated from the reaction medium using an external magnet .

Future Directions

3-Pyridine Methanol D4 is a valuable compound in analytical and pharmaceutical research . Its deuterated form allows for accurate and precise measurement in mass spectrometry analysis, while its chemical properties make it a valuable building block in drug discovery . Therefore, it is likely to continue being used in these fields in the future.

Mechanism of Action

Target of Action

3-Pyridine-methanol, also known as 3-Pyridyl carbinol, is an aromatic primary alcohol . It is a key moiety of many bio-active and industrially important compounds . .

Mode of Action

It is known that 3-pyridine-methanol can undergo aerobic photo-oxidation in the presence of a catalytic amount of hydrobromic acid to form nicotinic acid . This suggests that it may interact with its targets through oxidation processes.

Biochemical Pathways

3-Pyridine-methanol is a component of vitamin B3 and is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These are collectively referred to as NAD(P)(H). Therefore, it can be inferred that 3-Pyridine-methanol-d4 may affect the biochemical pathways involving these cofactors.

Pharmacokinetics

The solubility of 3-pyridine-methanol in water suggests that it may have good bioavailability.

Result of Action

3-pyridine-methanol is used in the synthesis of histone deacetylase inhibitors . It can also be used to prepare (phenyl)(cyanopyrazinyl)urea derivatives as possible kinase-1 (Chk1) inhibitors . These suggest that it may have antineoplastic effects and could be used in the treatment of cancer.

Action Environment

It is known that 3-pyridine-methanol should be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes.

properties

IUPAC Name

(2,4,5,6-tetradeuteriopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQVNTPHUGQQHK-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])CO)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442959
Record name 3-Pyridine-methanol-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridine-methanol-d4

CAS RN

258854-74-9
Record name 3-Pyridine-methanol-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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